2-Methoxyethyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
2-Methoxyethyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with ethyl 4,4,4-trifluorobut-2-inoate under specific conditions to form the desired pyrimido[1,2-a]benzimidazole core . The reaction conditions often require the use of catalysts such as anhydrous aluminum chloride and controlled temperatures to ensure regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methoxyethyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Biological Research: It is used in studies related to enzyme inhibition, particularly targeting COX-2 enzymes.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. For instance, its COX-2 inhibitory activity is influenced by the nature and size of substituents on the imidazo[1,2-a]pyridine ring . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-benzimidazole-5-carboxylic acid: Known for its antimicrobial properties.
2-(4-Methoxyphenyl)-1H-benzimidazole: Studied for its potential as an antifungal agent.
2-(4-Chlorophenyl)-1H-benzimidazole: Exhibits significant antiviral activity.
Uniqueness
What sets 2-Methoxyethyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate apart is its unique structural framework, which combines the benzimidazole and pyrimidine moieties. This dual functionality enhances its biological activity and broadens its range of applications in scientific research.
Properties
Molecular Formula |
C21H20ClN3O3 |
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Molecular Weight |
397.9 g/mol |
IUPAC Name |
2-methoxyethyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C21H20ClN3O3/c1-13-18(20(26)28-12-11-27-2)19(14-7-9-15(22)10-8-14)25-17-6-4-3-5-16(17)24-21(25)23-13/h3-10,19H,11-12H2,1-2H3,(H,23,24) |
InChI Key |
VAFWGZOBYGEYPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)Cl)C(=O)OCCOC |
Origin of Product |
United States |
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